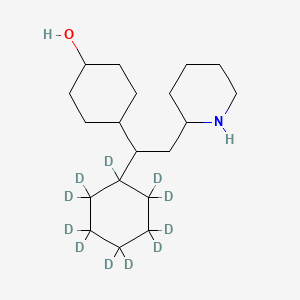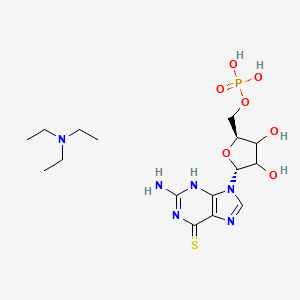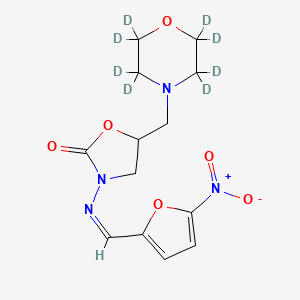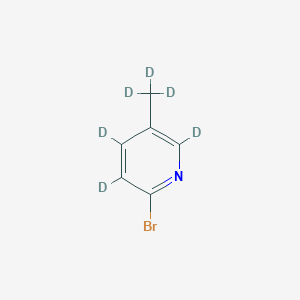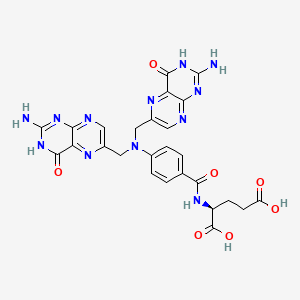
6-Pterinyl Folic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pterinyl folic acid is a chemical reagent used in the synthesis of pteridine derivatives. It is also utilized to prepare sulfates and esters of folic acid. This compound is a derivative of folic acid, which is essential for various biological processes, including DNA synthesis and repair, and amino acid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Pterinyl folic acid can be synthesized through a multi-step process:
- The solid is added to a mixture of dimethylformamide and N-methyl-2-pyrrolidone, followed by the addition of pterin methyl bromide. The mixture is stirred, and water is added to separate out the solid pterinyl folic acid di tert butyl carbonate .
- The solid is treated with a mixture of trifluoroacetic acid and dichloromethane to remove the protection group, yielding this compound .
Pteroic acid: and are added to dimethylformamide and stirred in the presence of a condensing agent and auxiliary reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Pterinyl folic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: Reduction reactions can yield tetrahydrofolate derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various pterin derivatives, tetrahydrofolate, and substituted pterins, which have diverse applications in biological and chemical research .
Aplicaciones Científicas De Investigación
6-Pterinyl folic acid has several scientific research applications:
Chemistry: It is used in the synthesis of pteridine derivatives and as a reagent in various organic reactions.
Biology: It plays a role in studying folate metabolism and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
6-Pterinyl folic acid exerts its effects by participating in folate metabolism. It acts as a cofactor for enzymes involved in the synthesis of purines, pyrimidines, and methionine. These processes are crucial for DNA and RNA synthesis, cell division, and amino acid metabolism . The compound targets enzymes such as dihydrofolate reductase, which reduces folic acid to its active form, tetrahydrofolate .
Comparación Con Compuestos Similares
Similar Compounds
Folic Acid: The parent compound of 6-pterinyl folic acid, essential for various biological processes.
Tetrahydrofolate: The active form of folic acid, involved in one-carbon transfer reactions.
Biopterin: A pterin derivative that acts as a cofactor in enzymatic reactions.
Molybdopterin: Another pterin derivative involved in redox reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in the synthesis of pteridine derivatives and its role in preparing sulfates and esters of folic acid. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Propiedades
Número CAS |
1391068-26-0 |
|---|---|
Fórmula molecular |
C26H24N12O7 |
Peso molecular |
616.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[bis[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H24N12O7/c27-25-34-19-17(22(42)36-25)31-12(7-29-19)9-38(10-13-8-30-20-18(32-13)23(43)37-26(28)35-20)14-3-1-11(2-4-14)21(41)33-15(24(44)45)5-6-16(39)40/h1-4,7-8,15H,5-6,9-10H2,(H,33,41)(H,39,40)(H,44,45)(H3,27,29,34,36,42)(H3,28,30,35,37,43)/t15-/m0/s1 |
Clave InChI |
HTFSBJVLFFEYIV-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)CC4=CN=C5C(=N4)C(=O)NC(=N5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


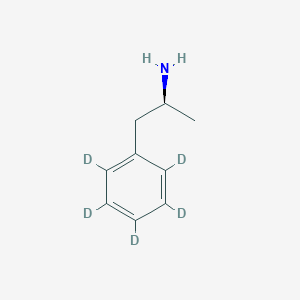
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
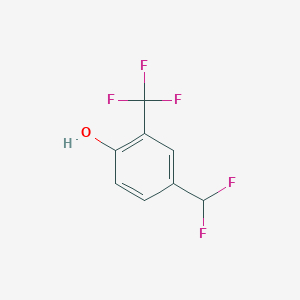
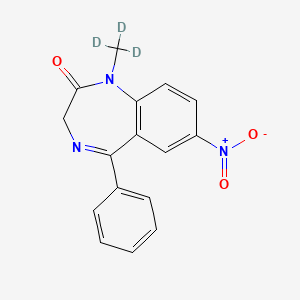
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
